molecular formula C6H13O5P B6619131 3-[hydroxy(propoxy)phosphoryl]propanoic acid CAS No. 30337-16-7

3-[hydroxy(propoxy)phosphoryl]propanoic acid

Cat. No.: B6619131
CAS No.: 30337-16-7
M. Wt: 196.14 g/mol
InChI Key: VGTQZYZLIPKNOP-UHFFFAOYSA-N
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Description

3-[hydroxy(propoxy)phosphoryl]propanoic acid is an organic compound that features a phosphoryl group attached to a propanoic acid backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. It is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[hydroxy(propoxy)phosphoryl]propanoic acid typically involves the reaction of propanoic acid derivatives with phosphorylating agents. One common method includes the reaction of propanoic acid with propylene oxide in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[hydroxy(propoxy)phosphoryl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphoryl group can be reduced to form a phosphine oxide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[carbonyl(propoxy)phosphoryl]propanoic acid.

    Reduction: Formation of 3-[hydroxy(propoxy)phosphine oxide]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[hydroxy(propoxy)phosphoryl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes to enhance material properties.

Mechanism of Action

The mechanism of action of 3-[hydroxy(propoxy)phosphoryl]propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biochemical processes. The compound can also act as a ligand, binding to metal ions and influencing their reactivity. These interactions can modulate enzyme activity and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[hydroxy(phenyl)phosphoryl]propanoic acid
  • 3-[hydroxy(methyl)phosphoryl]propanoic acid
  • 3-[hydroxy(ethyl)phosphoryl]propanoic acid

Uniqueness

3-[hydroxy(propoxy)phosphoryl]propanoic acid is unique due to its propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-[hydroxy(propoxy)phosphoryl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-2-4-11-12(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQZYZLIPKNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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